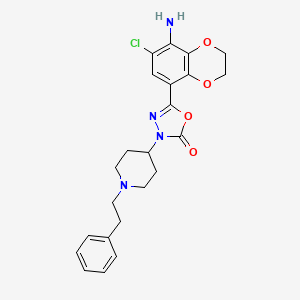
Capeserod
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
カセセロドは、セロトニン4型受容体の選択的 部分アゴニストです。 認知、学習、記憶を強化する可能性があるほか、抗うつ効果も示されています 。 当初はサノフィによって開発されましたが、その後、ファーストウェーブ・バイオファーマによって胃腸療法に転用されました .
準備方法
カセセロドは、ベンゾジオキサンオキサジアゾロン誘導体の形成を含む多段階プロセスによって合成されます。 合成経路には、5-アミノ-6-クロロ-2,3-ジヒドロ-1,4-ベンゾジオキシン-8-イルと1-(2-フェニルエチル)ピペリジン-4-イル、および1,3,4-オキサジアゾール-2-オンとの反応が含まれます 。 反応条件は通常、目的の化合物の生成を促進するために、有機溶媒と触媒の使用が含まれます。 工業生産方法は、純度と収率を確保するために、これらの反応を制御された条件下でスケールアップすることが含まれる場合があります。
化学反応の分析
カセセロドは、以下を含むさまざまな種類の化学反応を受けます。
酸化: カセセロドは、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。
還元: 還元反応は、カセセロドに存在する官能基を変更するために使用できます。
置換: 置換反応は、カセセロド分子のさまざまな位置で起こり、さまざまな誘導体の生成につながります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究アプリケーション
化学: カセセロドのユニークな構造は、受容体-リガンド相互作用を研究するための貴重な化合物です。
生物学: それは、生物学的プロセスにおけるセロトニン4型受容体の役割を理解するための研究に使用されてきました。
科学的研究の応用
Key Mechanisms:
- Gastrointestinal Motility : Enhances peristaltic movements and secretory reflexes.
- Neurotransmitter Release : Facilitates the release of neurotransmitters that can improve colonic transit time.
- Epithelial Protection : May reduce inflammation and damage to intestinal epithelial cells.
Gastrointestinal Disorders
Capeserod is being investigated primarily for several gastrointestinal conditions, including:
- Gastroparesis : A condition where the stomach cannot empty itself of food in a normal fashion.
- Chronic Idiopathic Constipation : A common digestive issue characterized by infrequent bowel movements.
- Pediatric Ulcerative Colitis : An inflammatory bowel disease affecting children, leading to irritation and inflammation of the colon.
Research and Development
- Historical Trials : Sanofi conducted multiple clinical trials (seven Phase 1 and two Phase 2) involving over 600 patients, primarily focusing on neurological disorders. These trials indicated that this compound was safe and well-tolerated .
- Recent Developments : First Wave BioPharma has acquired the rights to this compound from Sanofi to explore its potential in gastrointestinal applications. They plan to initiate new clinical trials in 2024 based on AI-driven analyses that suggest significant unmet needs in this area .
Case Study 1: Gastroparesis
In clinical settings, this compound has shown promise in addressing symptoms of gastroparesis. Its ability to enhance gastric motility could lead to improved patient outcomes by reducing symptoms such as nausea and vomiting associated with delayed gastric emptying.
Case Study 2: Chronic Constipation
Research indicates that this compound may be effective for patients suffering from chronic constipation. By promoting bowel movements through enhanced colonic transit time, it offers a potential therapeutic option for those who do not respond to traditional laxatives.
作用機序
カセセロドは、セロトニン4型受容体に選択的に結合して活性化することで効果を発揮します。 この活性化は、細胞内イベントのカスケードにつながり、認知機能を強化し、抗うつ効果を示します 。 胃腸管では、これらの受容体の活性化は、胃の排泄を促進し、食道逆流を減らし、腸の蠕動運動を強化します .
類似の化合物との比較
カセセロドは、セロトニン4型受容体における選択的 部分アゴニスト活性においてユニークです。 類似の化合物には以下が含まれます。
テガセロド: 過敏性腸症候群に使用される別のセロトニン4型受容体アゴニスト。
プルカロプリド: 慢性便秘に使用される選択的セロトニン4型受容体アゴニスト。
モサプリド: セロトニン4型受容体アゴニストとして作用する胃運動促進薬。
類似化合物との比較
Capeserod is unique in its selective partial agonist activity at the serotonin type 4 receptor. Similar compounds include:
Tegaserod: Another serotonin type 4 receptor agonist used for irritable bowel syndrome.
Prucalopride: A selective serotonin type 4 receptor agonist used for chronic constipation.
Mosapride: A gastroprokinetic agent that acts as a serotonin type 4 receptor agonist.
生物活性
Capeserod, a selective partial agonist of the 5-hydroxytryptamine 4 (5-HT4) receptor, has garnered attention for its potential therapeutic applications, particularly in gastrointestinal disorders. Originally developed by Sanofi, this compound is being repurposed by First Wave BioPharma for conditions such as gastroparesis and pediatric ulcerative colitis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and potential applications.
This compound primarily functions as a partial agonist at the 5-HT4 receptor, which plays a crucial role in gastrointestinal motility and sensory functions. By stimulating these receptors, this compound enhances gastric emptying and intestinal transit, potentially alleviating symptoms associated with gastrointestinal dysmotility. The compound has shown to activate cAMP production in cells expressing the 5-HT4 receptor variants, leading to increased motility and improved cognitive functions in preclinical studies .
Preclinical Findings
This compound has demonstrated significant cognitive-enhancing properties in animal models. In various tests, including the object recognition task and water maze task, it improved retention and learning abilities in aged rats and scopolamine-treated mice. Notably, these effects were mediated through 5-HT4 receptor agonism, as evidenced by the antagonistic effects of specific 5-HT4 antagonists .
Table 1: Summary of Preclinical Findings on this compound
| Study Type | Model Used | Findings |
|---|---|---|
| Cognitive Function Tests | Aged Rats, Mice | Improved memory retention; reversal of cognitive deficits |
| Gastrointestinal Motility | Rat Esophagus Preparation | Acts as a 5-HT4 antagonist with pKb of 8.81 |
| Synergistic Effects | Combined with Rivastigmine | Enhanced cognitive effects without adverse side effects |
Clinical Trials
This compound has been evaluated in multiple clinical trials involving over 600 patients. These trials have primarily focused on its safety and tolerability across various indications. The results indicated that this compound was well-tolerated with no significant adverse cardiovascular or central nervous system effects observed at doses significantly higher than those effective in cognitive tests .
Table 2: Overview of Clinical Trials for this compound
| Phase | Indication | Population Size | Key Findings |
|---|---|---|---|
| Phase 1 | Gastroparesis | N/A | Safe and well-tolerated; potential to improve motility |
| Phase 1 | Pediatric Ulcerative Colitis | N/A | Initial safety data supports further development |
| Phase 2 | Neurological Disorders | >600 | Documented safety profile; further studies ongoing |
Potential Applications
The unique mechanism of action of this compound suggests several therapeutic avenues:
- Gastroparesis : By enhancing gastric motility, this compound may provide relief for patients suffering from delayed gastric emptying.
- Pediatric Ulcerative Colitis : Its action on the intestinal epithelium may reduce inflammation and promote healing in the gut lining.
- Cognitive Disorders : The drug's cognitive-enhancing properties could be explored for conditions like Alzheimer's disease or other forms of dementia.
特性
CAS番号 |
769901-96-4 |
|---|---|
分子式 |
C23H25ClN4O4 |
分子量 |
456.9 g/mol |
IUPAC名 |
5-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C23H25ClN4O4/c24-18-14-17(20-21(19(18)25)31-13-12-30-20)22-26-28(23(29)32-22)16-7-10-27(11-8-16)9-6-15-4-2-1-3-5-15/h1-5,14,16H,6-13,25H2 |
InChIキー |
MDBNTXARNGRHEV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2C(=O)OC(=N2)C3=CC(=C(C4=C3OCCO4)N)Cl)CCC5=CC=CC=C5 |
正規SMILES |
C1CN(CCC1N2C(=O)OC(=N2)C3=CC(=C(C4=C3OCCO4)N)Cl)CCC5=CC=CC=C5 |
同義語 |
5-(8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-(1-(2-phenylethyl)-4-piperidinyl)-1,3,4-oxadiazol-2(3H)-one SL 65.0155 SL-65.0155 SL65.0155 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















